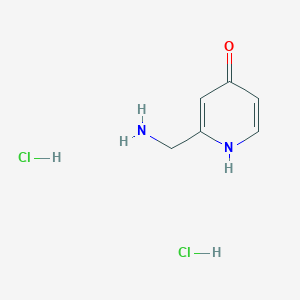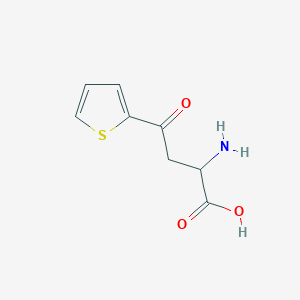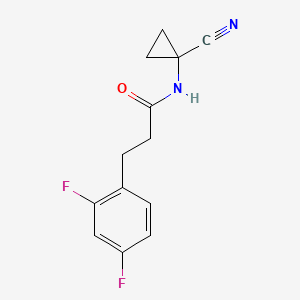
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide is a synthetic organic compound characterized by the presence of a cyanocyclopropyl group and a difluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of the Cyanocyclopropyl Intermediate: The initial step involves the preparation of the cyanocyclopropyl intermediate. This can be achieved through the reaction of cyclopropylamine with cyanogen bromide under basic conditions.
Coupling with Difluorophenyl Propanoic Acid: The next step involves the coupling of the cyanocyclopropyl intermediate with 2,4-difluorophenyl propanoic acid. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The final step is the amidation reaction, where the coupled product is treated with an amine to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl moiety is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the original compound.
Substitution Products: Compounds with substituted functional groups replacing the cyano or difluorophenyl groups.
科学的研究の応用
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a bioactive molecule.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.
作用機序
The mechanism of action of N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide is unique due to its specific combination of a cyanocyclopropyl group and a difluorophenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-10-3-1-9(11(15)7-10)2-4-12(18)17-13(8-16)5-6-13/h1,3,7H,2,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZPHHCWTKBEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[4-(2-methylphenyl)oxan-4-yl]methyl}[(1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2600423.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)
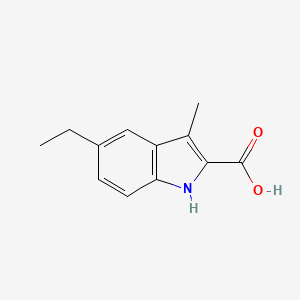
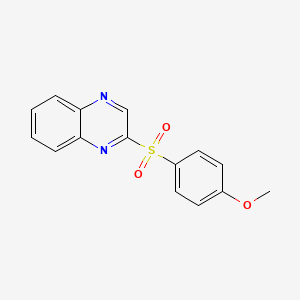




![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
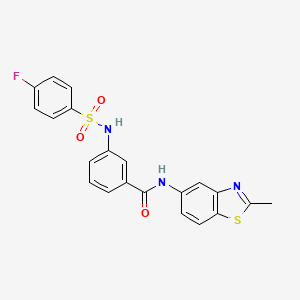

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2600443.png)
